1-(n-Decyl)-3-pyrazolidinone
Description
1-(n-Decyl)-3-pyrazolidinone is a pyrazolidinone derivative characterized by a 10-carbon alkyl chain (n-decyl group) attached to the nitrogen at position 1 of the heterocyclic pyrazolidinone ring. This compound has garnered attention in pharmacological research due to its trypanocidal activity, particularly against the MG strain of Trypanosoma cruzi, the causative agent of Chagas disease . Its molecular structure combines the hydrophilic pyrazolidinone core with the lipophilic n-decyl chain, enabling balanced membrane permeability and target binding. In preclinical studies, it demonstrated 1.5-fold higher potency than the reference drug nifurtimox (NFX), though with moderate selectivity (SI = 3.3) .
Properties
CAS No. |
80168-39-4 |
|---|---|
Molecular Formula |
C13H26N2O |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
1-decylpyrazolidin-3-one |
InChI |
InChI=1S/C13H26N2O/c1-2-3-4-5-6-7-8-9-11-15-12-10-13(16)14-15/h2-12H2,1H3,(H,14,16) |
InChI Key |
SNKGVLOEZMLWED-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCN1CCC(=O)N1 |
Canonical SMILES |
CCCCCCCCCCN1CCC(=O)N1 |
Other CAS No. |
80168-39-4 |
Synonyms |
1-(n-decyl)-3-pyrazolidinone BW 357U BW-357U BW357U |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-pyrazolidinone
- Structure : Features a chlorophenyl group instead of the n-decyl chain.
- Activity: While direct comparative activity data against T.
- Molecular Weight: 260.7 g/mol (vs. ~268.4 g/mol for 1-(n-Decyl)-3-pyrazolidinone, estimated based on structure). The chlorophenyl group introduces electronegativity, altering binding interactions .
1-Phenyl-3-pyrazolidinone
- Structure : Phenyl group at position 1.
- Physical Properties : Lower molecular weight (162.19 g/mol) and higher polarity due to the absence of a long alkyl chain. This reduces lipid solubility, likely diminishing bioavailability for intracellular targets .
Key Insight: The n-decyl chain in this compound enhances lipophilicity, improving membrane penetration and activity against parasitic strains compared to aromatic analogs. However, aromatic substituents may offer better selectivity in certain contexts.
Alkyl Chain Length Variations in Pyrazolidinones
Evidence from Molecules (2015) highlights the impact of alkyl chain length on activity and toxicity:
| Compound | Chain Length (n) | IC₅₀ (MG strain) | Selectivity Index (SI) |
|---|---|---|---|
| 1 | 9 (n-decyl) | 1.5× NFX | 3.3 |
| 7 | 13 (n-tetradecyl) | 6 µM | <1 (High toxicity) |
| 2 | Shorter chain | Comparable to NFX | 3.3 |
- Activity : Longer chains (e.g., n-tetradecyl in compound 7) improve potency (IC₅₀ = 6 µM) but drastically increase cytotoxicity, reducing therapeutic utility.
- Toxicity : The n-decyl chain (n=9) strikes an optimal balance, achieving high activity without extreme toxicity .
Comparison with Other n-Decyl Compounds
n-Decyl Alcohol (Decan-1-ol)
- Structure : Straight-chain primary alcohol (C₁₀H₂₁OH).
- Applications : Used in surfactants and solvents.
- Physical Properties: Higher volatility (BP ~230°C) and lower polarity compared to this compound, which likely exists as a solid at room temperature due to its heterocyclic core .
n-Decyl Acrylate
- Structure : Acrylate ester with n-decyl chain.
- Applications: Monomer in polymer production.
- Reactivity: The ester group undergoes radical polymerization, unlike the stable pyrazolidinone ring. This highlights the functional versatility of n-decyl derivatives in industrial vs. pharmacological contexts .
Key Insight: The pyrazolidinone ring introduces polarity and hydrogen-bonding capacity, distinguishing this compound from non-heterocyclic n-decyl compounds in both physicochemical behavior and biological interactions.
Research Findings and Implications
- Structure-Activity Relationship (SAR): The n-decyl chain optimizes trypanocidal activity by balancing lipophilicity and steric effects. Longer chains (e.g., n-tetradecyl) enhance target binding but exacerbate off-target interactions, increasing toxicity .
- Toxicity Profile : Secondary amine derivatives (e.g., compound 7) show higher cytotoxicity than primary amines (compound 1), emphasizing the role of nitrogen substitution in safety .
- Industrial Relevance: Unlike n-decyl acrylate or alcohol, this compound’s heterocyclic structure makes it unsuitable for bulk chemical applications but ideal for targeted drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
